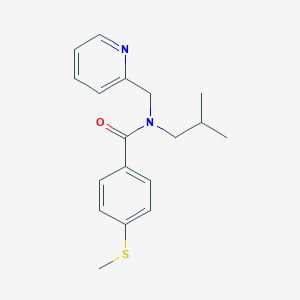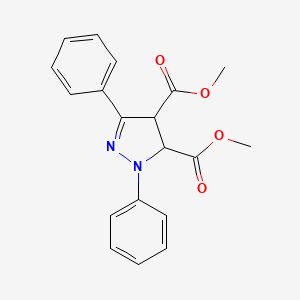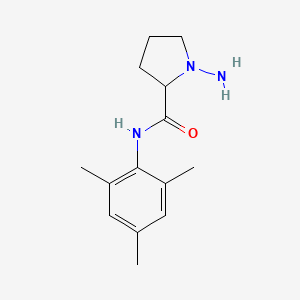![molecular formula C18H20N2O5 B3820564 1-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine 2-butenedioate](/img/structure/B3820564.png)
1-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine 2-butenedioate
Overview
Description
1-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine 2-butenedioate, also known as MPTP, is a chemical compound that has been extensively studied for its potential therapeutic applications. MPTP is a synthetic compound that has been shown to have a wide range of effects on the body, including its ability to modulate certain biochemical and physiological processes. In
Mechanism of Action
The exact mechanism of action of 1-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine 2-butenedioate is not fully understood. However, it is believed to modulate the activity of certain neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. 1-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine 2-butenedioate has been shown to increase the release of these neurotransmitters, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
1-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine 2-butenedioate has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the activity of certain neurotransmitters in the brain, leading to its potential therapeutic effects. 1-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine 2-butenedioate has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects. Additionally, 1-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine 2-butenedioate has been shown to have anti-inflammatory effects, which may contribute to its potential therapeutic effects in various disease states.
Advantages and Limitations for Lab Experiments
1-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine 2-butenedioate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. Additionally, 1-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine 2-butenedioate has been extensively studied, and its effects on the body are well understood. However, there are also limitations to using 1-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine 2-butenedioate in lab experiments. Its exact mechanism of action is not fully understood, making it difficult to design experiments to study its effects. Additionally, 1-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine 2-butenedioate has not been extensively studied in humans, making it difficult to extrapolate its effects to clinical settings.
Future Directions
There are several potential future directions for research on 1-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine 2-butenedioate. One potential direction is to further investigate its potential therapeutic applications in neurodegenerative disorders such as Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of 1-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine 2-butenedioate and its effects on various neurotransmitters in the brain. Finally, more research is needed to fully understand the potential advantages and limitations of using 1-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine 2-butenedioate in lab experiments, and to develop new and innovative ways to study its effects.
Conclusion:
In conclusion, 1-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine 2-butenedioate (1-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine 2-butenedioate) is a synthetic compound that has been extensively studied for its potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for research have been explored in this paper. While there is still much to be learned about 1-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine 2-butenedioate, its potential therapeutic applications make it an important area of research for the future.
Scientific Research Applications
1-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine 2-butenedioate has been studied extensively for its potential therapeutic applications. It has been shown to have a wide range of effects on the body, including its ability to modulate certain biochemical and physiological processes. 1-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine 2-butenedioate has been studied for its potential as an antipsychotic, antidepressant, and anxiolytic agent. It has also been studied for its potential use in the treatment of neurodegenerative disorders such as Parkinson's disease.
properties
IUPAC Name |
(E)-but-2-enedioic acid;1-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O.C4H4O4/c1-17-12-6-4-11(5-7-12)14-13-3-2-9-16(13)10-8-15-14;5-3(6)1-2-4(7)8/h2-7,9,14-15H,8,10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSCQBGDLKYCCFG-WLHGVMLRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=CC=CN3CCN2.C(=CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2C3=CC=CN3CCN2.C(=C/C(=O)O)\C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine 2-butenedioate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(cyclohexylmethyl)-4-{[(1-methyl-1H-imidazol-2-yl)methyl]amino}-2-pyrrolidinone](/img/structure/B3820486.png)

![8-chloro-2-methyl-1,2,3,4-tetrahydro[1]benzofuro[3,2-c]pyridine hydrochloride](/img/structure/B3820497.png)
![4-{[(5-methyl-1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]amino}butanoic acid](/img/structure/B3820500.png)
![N-[(1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]-N-methylglycine](/img/structure/B3820503.png)
![N-[(5-methyl-1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]glycine](/img/structure/B3820509.png)


![1,2,4-trimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride](/img/structure/B3820540.png)

![1-(3,4-dichlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine 2-butenedioate](/img/structure/B3820558.png)
![N,N'-bis[3-(diethylamino)propyl]-2,4-diphenyl-1,3-cyclobutanedicarboxamide](/img/structure/B3820582.png)
![N-[(1-mesityl-1H-pyrrol-2-yl)methyl]cyclohexanamine 2-butenedioate](/img/structure/B3820588.png)
![({bis[(diisobutylamino)methyl]phosphorothioyl}methyl)diisobutylamine](/img/structure/B3820593.png)